

An In-depth Technical Guide to 4-Hydroxy-3methoxy-5-nitrobenzoic acid

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Compound of Interest

4-Hydroxy-3-methoxy-5nitrobenzoic acid

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This technical guide provides a comprehensive overview of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Compound Identification

CAS Number: 15785-54-3[1][2][3][4][5]

IUPAC Name: 4-hydroxy-3-methoxy-5-nitrobenzoic acid[4][6]

Synonyms: 5-Nitrovanillic acid, 3-Nitro-4-hydroxy-5-methoxybenzoic acid[1][7]

Chemical Structure:

- Molecular Formula: C₈H₇NO₆[1][6]
- InChl: InChl=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)
 [4][6]
- InChikey: AEDVAGWYAKIOIM-UHFFFAOYSA-N[4][6]
- SMILES: COC1=CC(=CC(=C10)--INVALID-LINK--[O-])C(=O)O[6]



Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** is presented in the table below.

| Property | Value | Reference |
|------------------|------------------------------|-----------|
| Molecular Weight | 213.14 g/mol | [1][6] |
| Appearance | Yellowish crystalline powder | [1] |
| Melting Point | 216 °C | [1] |
| pKa (Predicted) | 3.82 ± 0.10 | [8] |

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

The primary method for the synthesis of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** is through the electrophilic nitration of vanillic acid.[1]

Experimental Protocol:

A general procedure for the synthesis of **4-hydroxy-3-methoxy-5-nitrobenzoic acid** from vanillic acid is as follows:[2]

- Dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).[2]
- Slowly and dropwise, add 60% nitric acid (9.7 mL, 126.4 mmol) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.[2]
- Quench the reaction by pouring the mixture into ice water.[2]
- Collect the resulting precipitate by filtration.[2]
- Wash the precipitate thoroughly with water.[2]





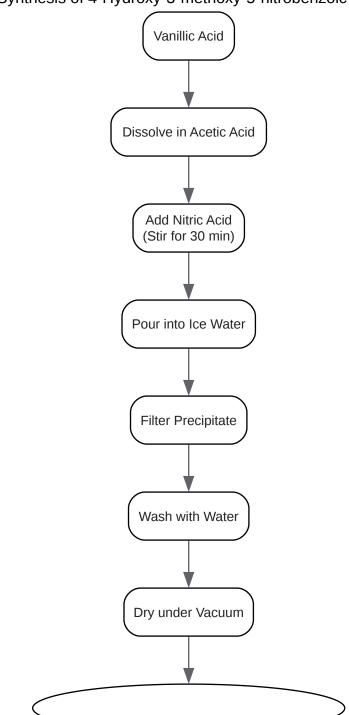


• Dry the product under a vacuum to yield **4-hydroxy-3-methoxy-5-nitrobenzoic acid** as a yellow powder.[2]

The reported yield for this procedure is 11.28 g (44% yield) with a melting point range of 216-219 °C.[2]

Synthesis Workflow Diagram:





Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid

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Caption: Workflow for the synthesis of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**.

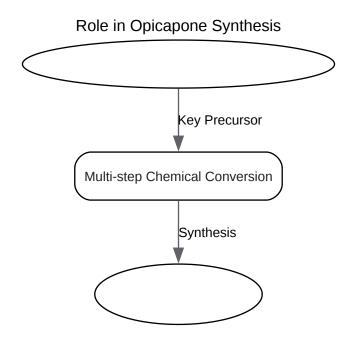


Applications in Drug Development

4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a crucial intermediate in the synthesis of pharmaceutical compounds, most notably Catechol-O-methyltransferase (COMT) inhibitors.[1] These inhibitors are a class of drugs used in the management of Parkinson's disease.[1]

One of the most prominent COMT inhibitors synthesized from this compound is Opicapone.[1] Opicapone is a third-generation, peripherally acting COMT inhibitor that helps to increase the bioavailability of levodopa, a primary medication for Parkinson's disease, by reducing its peripheral metabolism.[1]

Role in Opicapone Synthesis Diagram:



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Caption: Role as a precursor in the synthesis of Opicapone.

Spectroscopic Analysis

The structural elucidation of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** can be achieved using various spectroscopic techniques. The expected characteristic spectroscopic data are summarized below.



| Spectroscopic Technique | Predicted Data |
|---------------------------|---|
| ¹ H NMR | Distinct signals for each proton type: two singlets for the non-equivalent aromatic protons. |
| ¹³ C NMR | Signals corresponding to each unique carbon atom, including the carboxyl, methoxy, and aromatic carbons. |
| FT-IR (cm ⁻¹) | C=O (carboxylic acid): 1680-1710 (strong, sharp)NO ₂ (asymmetric stretch): 1520-1560 (strong)NO ₂ (symmetric stretch): 1340-1380 (strong)Aromatic C=C: 1450-1600C-O (methoxy and hydroxyl): 1000-1300 |
| UV-Vis | Characteristic absorption bands in the UV region due to the substituted benzene ring and the nitro group chromophore. |

Biological Relevance and Mechanism of Action Context

While **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** is primarily an intermediate and not an active pharmaceutical ingredient itself, its role as a precursor to COMT inhibitors like Opicapone is of significant biological relevance.

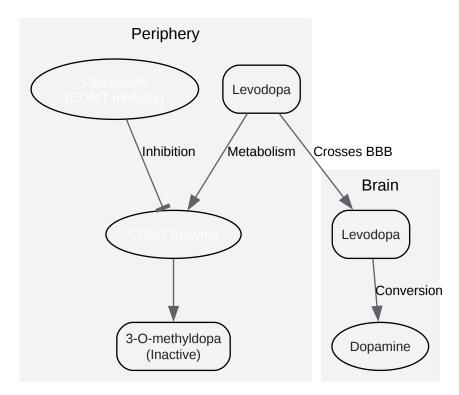
COMT is an enzyme that plays a crucial role in the degradation of catecholamines, including the neurotransmitter dopamine. In Parkinson's disease, there is a deficiency of dopamine in the brain. Levodopa, a dopamine precursor, is the standard treatment. However, a significant portion of levodopa is metabolized in the periphery by COMT before it can reach the brain.

COMT inhibitors, synthesized from **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**, block the action of COMT, thereby preventing the peripheral degradation of levodopa. This increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain, thus alleviating the motor symptoms of Parkinson's disease.

COMT Inhibition Signaling Pathway Diagram:



Mechanism of COMT Inhibitors



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Caption: Mechanism of action of COMT inhibitors in Parkinson's disease therapy.

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